![molecular formula C11H16N2O B174992 3-Methyl-4-morpholinoaniline CAS No. 112900-82-0](/img/structure/B174992.png)
3-Methyl-4-morpholinoaniline
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Overview
Description
3-Methyl-4-morpholinoaniline is a chemical compound that is part of the morpholine family and is used in various chemical syntheses. Morpholine derivatives are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The papers provided discuss various morpholine derivatives and their synthesis, properties, and applications in different fields.
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps and different starting materials. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process, which includes reductive amination and intramolecular acetalization . Another example is the electrochemical oxidation of 4-morpholinoaniline, which leads to the formation of a trimer in an environmentally friendly procedure . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent M1 selective muscarinic agonist, involves a nine-step process with bromination and cyclization as key steps .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the structure of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline was determined using IR, NMR, and mass spectrometry . Similarly, the molecular structure of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol was determined by single-crystal X-ray diffraction and compared with computational methods .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions. Cycloaddition reactions of nitrones with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole result in a mixture of diastereoisomeric cycloadducts . The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors involves the creation of a new chemotype of nonpeptide small molecule inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are crucial for their application in different fields. The antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline was examined, revealing that sulfonamide derivatives are potent antifungal agents . The crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione shows that the morpholine ring adopts a chair conformation, and the structure is stabilized by weak hydrogen bonds and other interactions .
Scientific Research Applications
Electrochemical Synthesis and Green Chemistry
- 3-Methyl-4-morpholinoaniline, also known as 4-morpholinoaniline, has been utilized in the field of electrochemical synthesis. A study by Esmaili and Nematollahi (2011) explores the electrochemical oxidation of 4-morpholinoaniline in various pH conditions. This research highlights a method for synthesizing "4-morpholinoaniline-trimer," an environmentally friendly process with high atom economy, using a carbon electrode in an undivided cell (Esmaili & Nematollahi, 2011).
Antimicrobial Activity
- A study by Janakiramudu et al. (2017) focuses on the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate. These compounds exhibited potent antimicrobial activity against bacterial and fungal strains, with some derivatives showing significant efficacy in minimum inhibitory concentration (MIC) tests (Janakiramudu et al., 2017).
Applications in Medicinal Chemistry
- The compound has been utilized in the development of caspase-3 inhibitors, as explored by Kravchenko et al. (2005). Their research involved synthesizing a series of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, revealing several potent inhibitors of caspase-3 (Kravchenko et al., 2005).
Organic Synthesis and Chemical Reactions
- In organic synthesis, 4-morpholinoaniline has been used in various reactions. For instance, Nematollahi and Esmaili (2010) conducted electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, emphasizing its potential biological significance (Nematollahi & Esmaili, 2010).
Mechanism of Action
Target of Action
3-Methyl-4-morpholinoaniline is a chemical compound with the molecular formula C11H16N2O Related compounds have been shown to exhibit antibacterial properties, suggesting potential targets within bacterial cells .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit bacterial growth, possibly through interaction with bacterial proteins or enzymes .
Biochemical Pathways
Related compounds have been shown to interfere with bacterial dna replication, suggesting that this compound may also affect similar pathways .
Result of Action
Related compounds have been shown to exhibit antibacterial activity, suggesting that this compound may also have similar effects .
Safety and Hazards
Future Directions
The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid . The whole biological activity results revealed that the sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives . This suggests potential future directions in the development of new antimicrobial agents.
Relevant Papers The paper “Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells” discusses the synthesis of 3-fluoro-4-morpholinoaniline derivatives and their anti-cancer activity .
properties
IUPAC Name |
3-methyl-4-morpholin-4-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOTXXUXSBIPQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442392 |
Source
|
Record name | 3-Methyl-4-morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112900-82-0 |
Source
|
Record name | 3-Methyl-4-morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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